

Spectroscopic Profile of 1,5-Dibromonaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dibromonaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-Dibromonaphthalene**, a key building block in the synthesis of organic semiconductors.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR and MS analyses of **1,5-Dibromonaphthalene**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.93	d	8.7	H-4, H-8
7.78	d	7.5	H-2, H-6
7.34	dd	8.7, 7.5	H-3, H-7

Solvent: CDCl₃, Reference: TMS

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
133.5	C-4a, C-8a
131.2	C-4, C-8
130.1	C-2, C-6
128.0	C-3, C-7
122.2	C-1, C-5

Solvent: Acetone-d₆, Reference: TMS[2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
3050	Aromatic C-H Stretch
1560	Aromatic C=C Stretch
1430	Aromatic C=C Stretch
880	C-H Bending
780	C-H Bending
650	C-Br Stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
284	50	$[\text{M}]^+$ (^{79}Br , ^{79}Br)
286	100	$[\text{M}+2]^+$ (^{79}Br , ^{81}Br)
288	50	$[\text{M}+4]^+$ (^{81}Br , ^{81}Br)
205/207	$[\text{M}-\text{Br}]^+$	
126	$[\text{M}-2\text{Br}]^+$	

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **1,5-Dibromonaphthalene** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).^[3]
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for the chemical shifts (0 ppm).^[4]
- **Data Acquisition:** The solution is transferred to an NMR tube. The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, such as a BRUKER AC-300.^[5] For ¹³C NMR, a sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.^[6]

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of **1,5-Dibromonaphthalene** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate contributions from the KBr and atmospheric CO₂ and H₂O.

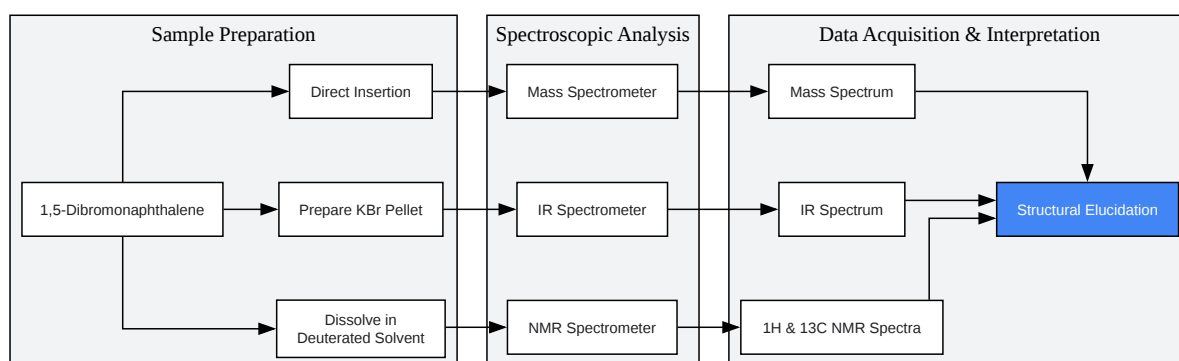
Mass Spectrometry (MS)

- **Sample Introduction:** The **1,5-Dibromonaphthalene** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).^[7]

- Ionization: The molecules are ionized, typically using electron ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M^+) and fragment ions.[7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[7]
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z . [7]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,5-Dibromonaphthalene**.



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